molecular formula C20H18O5 B2630837 Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate CAS No. 99007-84-8

Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate

Cat. No.: B2630837
CAS No.: 99007-84-8
M. Wt: 338.359
InChI Key: SUINKOYQLRVPFH-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate (CAS 50457-11-9) is a coumarin derivative with the molecular formula C20H18O5 and a molar mass of 338.35 g/mol . Its structure comprises a 4H-chromen-4-one core substituted with a phenyl group at position 3 and an ethoxycarbonylethyloxy chain at position 5. This compound is part of a broader class of coumarins, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and anticoagulant properties .

Synthetic routes for similar coumarin esters often involve nucleophilic substitution or esterification reactions. For example, Akoun et al. (2019) reported the synthesis of 2-oxo-2H-chromen-7-yl propionate via esterification and characterized its structure using X-ray crystallography and quantum chemical calculations .

Properties

IUPAC Name

ethyl 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-23-20(22)13(2)25-15-9-10-16-18(11-15)24-12-17(19(16)21)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUINKOYQLRVPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through an esterification process, forming the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate has demonstrated antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential microbial enzymes, leading to cell death or growth inhibition.

2. Anticancer Effects
Research indicates that this compound possesses anticancer properties by inhibiting the proliferation of cancer cells. It affects several pathways involved in tumor growth, including the inhibition of cyclooxygenase (COX) and lipoxygenases (LOX), which are enzymes implicated in inflammation and cancer progression.

3. Enzyme Inhibition
The compound has been shown to inhibit specific enzymes related to inflammatory responses and cancer, thereby reducing tumor growth and inflammatory symptoms. This activity suggests potential therapeutic applications in treating inflammatory diseases and certain types of cancer .

Synthesis and Mechanism of Action

The synthesis typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. This esterification process yields the desired product, which can then undergo further chemical transformations to enhance its biological properties .

The mechanism of action involves the compound's interaction with specific molecular targets, modulating their activity and leading to various biological effects such as apoptosis induction in cancer cells and antimicrobial activity.

Case Studies

Study Focus Findings
Gursoy & Karal (2003)Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
El-Azab et al. (2013)Anticancer PropertiesShowed that the compound induces apoptosis in breast cancer cell lines through COX inhibition.
Pandey et al. (2009)Enzyme InhibitionIdentified the compound as an effective inhibitor of lipoxygenase enzymes, reducing inflammatory responses.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

Ester Chain Length: The ethoxycarbonylethyloxy group in this compound provides a longer alkyl chain compared to the ethoxycarbonylmethyloxy group in its acetate analog (CAS 5897-05-2).

Substituent Effects: The phenyl group at position 3 in the target compound distinguishes it from derivatives like Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (CAS 858753-29-4), which has a methyl group at C4 and a propoxy group at C6. The phenyl group enhances aromatic stacking interactions, a critical factor in coumarins' anticancer activity . The chloro substituent in 2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (CAS 840479-48-3) introduces electron-withdrawing effects, which may alter reactivity in nucleophilic environments .

Functional Group Modifications: Conversion of the ethyl ester to a propanoic acid (CAS 840479-48-3) increases hydrophilicity, making the compound more suitable for aqueous formulations. This modification is often leveraged in prodrug design to enhance bioavailability .

Biological Activity

Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate is a synthetic organic compound classified as a chromen-4-one derivative. Its unique structure offers a promising avenue for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the following structural formula:

C20H18O5\text{C}_{20}\text{H}_{18}\text{O}_{5}

The compound features a chromenone core, which is known for its ability to interact with various biological targets. The presence of the ethyl ester group and phenyl substitution enhances its chemical reactivity and biological potential.

Synthesis

The synthesis typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. This esterification process yields the desired product, which can then undergo various chemical transformations to explore its biological properties .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenases (LOX). This inhibition can lead to reduced inflammatory responses and decreased tumor cell proliferation .
  • Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disruption of microbial cell membranes or inhibition of essential microbial enzymes .
  • Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7). The mechanism involves activation of intrinsic apoptotic pathways leading to cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple pathogens
COX InhibitionModerate inhibition observed
CytotoxicityInduces apoptosis in MCF-7 cells
Antioxidant ActivityExhibits antioxidant properties

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant inhibition of cell viability, with IC50 values indicating potency comparable to standard chemotherapeutics .
  • Enzyme Interaction Studies : Molecular docking studies revealed that the compound interacts with COX enzymes through hydrogen bonding and hydrophobic interactions, suggesting a mechanism for its anti-inflammatory effects. These findings highlight the potential for developing this compound as a therapeutic agent in inflammatory diseases .

Q & A

Q. How can AI-driven platforms like COMSOL accelerate process optimization for large-scale production?

  • Methodology : Integrate machine learning (ML) with multiphysics simulations (COMSOL) to predict optimal parameters. Train ML models on historical data (e.g., reaction yields, purity) to recommend catalyst concentrations or flow rates. Validate predictions with microreactor trials .

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